2-Acetamido-5-methylthiazole

Vue d'ensemble

Description

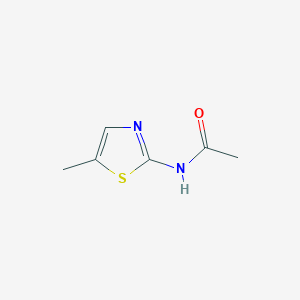

2-Acetamido-5-methylthiazole (CAS: 61996-32-5) is a thiazole derivative characterized by an acetamido (-NHCOCH₃) group at position 2 and a methyl (-CH₃) group at position 5 of the thiazole ring. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-5-methylthiazole typically involves the reaction of 2-amino-5-methylthiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

2-amino-5-methylthiazole+acetic anhydride→this compound+acetic acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetamido-5-methylthiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Applications De Recherche Scientifique

Pharmaceutical Development

Anticancer Activity

Research has shown that 2-acetamido-5-methylthiazole derivatives exhibit potent anticancer properties. For instance, derivatives synthesized from 2-amino-5-methylthiazole demonstrated selective cytotoxicity against various cancer cell lines. One study reported that specific derivatives had IC50 values indicating strong anticancer activity against human lung adenocarcinoma cells and mouse embryoblast cells .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 19 | A549 | 23.30 ± 0.35 | Strong selectivity |

| Compound 20 | U251 | <30 | High activity |

Mechanism of Action

The mechanism involves electrophilic and nucleophilic substitutions at specific positions on the thiazole ring, contributing to its biological activity against cancer cells.

Antimicrobial Properties

The compound has been explored for its antimicrobial and antifungal properties. It is used as an intermediate in synthesizing various antibiotics and antifungal agents. The thiazole moiety is known to enhance the efficacy of these agents against resistant strains of bacteria .

| Application | Target Organisms | Efficacy |

|---|---|---|

| Antibiotics | Gram-positive/negative bacteria | Effective against resistant strains |

| Antifungals | Fungi (Candida species) | Significant inhibition |

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in developing agrochemicals, particularly pesticides and herbicides. Its role as an intermediate allows for the synthesis of compounds that enhance crop protection against pests and diseases .

Biochemical Research

This compound is also significant in biochemical research for modifying proteins and enzymes, aiding in the study of enzyme activity and protein interactions. It serves as a valuable tool in understanding biochemical pathways and developing diagnostic reagents .

Material Science

In material science, this compound is employed to create specialty polymers with unique properties that enhance performance in various industrial applications. Its chemical structure allows it to be integrated into materials that require specific mechanical or chemical characteristics .

Case Studies

Case Study: Anticancer Activity Evaluation

A recent study synthesized novel thiazole derivatives based on this compound and assessed their anticancer activity using the MTT assay across multiple cancer cell lines, including MCF-7 and HeLa. The results indicated several derivatives with promising activity profiles, suggesting further exploration for therapeutic applications .

Case Study: Agricultural Applications

Another investigation focused on the synthesis of new agrochemicals from this compound derivatives. The study highlighted the effectiveness of these compounds in controlling pest populations while minimizing environmental impact, showcasing their potential for sustainable agricultural practices .

Mécanisme D'action

The mechanism of action of 2-Acetamido-5-methylthiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of microbial metabolic pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Thiazole Family

2-Amino-5-nitrothiazole

- Substituents: Amino (-NH₂) at position 2, nitro (-NO₂) at position 3.

- Key Differences : The nitro group is strongly electron-withdrawing, enhancing reactivity in electrophilic substitutions. This compound exhibits broad biological significance, including antimicrobial activity, attributed to the nitro group’s ability to interfere with microbial electron transport chains .

- Applications : Used as a reference standard in pharmaceutical analysis (e.g., USP-related compound 5-Nitrothiazole-2-amine) .

2-Chloro-5-methylthiazole

- Substituents : Chloro (-Cl) at position 2, methyl (-CH₃) at position 4.

- Widely used in research for synthesizing agrochemicals and pharmaceuticals .

Phenylacetamido-Thiazole Derivatives (e.g., Compound 26)

- Substituents : Phenylacetamido (-NHCOCH₂C₆H₅) at position 2, variable groups at position 5.

- Key Differences: The phenylacetamido group enhances lipophilicity, improving membrane permeability. Compound 26 (5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoic acid) includes a pentanoic acid chain, increasing water solubility and bioavailability .

Heterocyclic Analogues with Thiadiazole Cores

2-Acetamido-5-mercapto-1,3,4-thiadiazole

- Structure : Thiadiazole ring with acetamido (-NHCOCH₃) at position 2 and mercapto (-SH) at position 5.

- Key Differences : The thiadiazole core introduces additional nitrogen atoms, altering electronic properties. The mercapto group enables disulfide bond formation or metal coordination, enhancing enzyme inhibition (e.g., carbonic anhydrase inhibition similar to acetazolamide but with a prolonged 10–18 hour duration) .

- Applications : Used in diuretics and antiglaucoma therapies.

Methazolamide Derivatives

- Structure : Derived from 2-acetamido-5-mercapto-1,3,4-thiadiazole via sulfonylation.

- Key Differences : Sulfonamide (-SO₂NH₂) groups enhance binding to zinc-containing enzymes (e.g., carbonic anhydrase), offering higher potency but slower onset compared to acetazolamide .

Physicochemical and Pharmacological Data

Table 1: Comparative Analysis of Key Compounds

Activité Biologique

2-Acetamido-5-methylthiazole is a heterocyclic organic compound belonging to the thiazole family, characterized by its five-membered ring structure containing carbon, sulfur, and nitrogen atoms. This compound has garnered attention due to its diverse biological activities, making it a subject of extensive research in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Thiazole derivatives, including this compound, have shown potent inhibitory effects against various bacterial and fungal strains. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been found to selectively inhibit the growth of several human cancer cell lines. Mechanistically, it may interfere with cellular signaling pathways involved in cancer progression, particularly through the inhibition of receptor tyrosine kinases such as PDGF receptors .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, with IC50 values showing significant potency against HeLa and HepG2 cells. This suggests that the compound could be further explored as a potential anticancer therapeutic .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antidiabetic Activity

Recent studies have also highlighted the antidiabetic potential of thiazole derivatives. This compound may enhance insulin sensitivity and reduce blood glucose levels, making it a candidate for further research in diabetes management .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Substitution: The compound can undergo electrophilic substitution at the C-5 position of the thiazole ring.

- Nucleophilic Substitution: Nucleophilic substitution can occur at the C-2 position, allowing for diverse chemical reactivity.

- Enzyme Inhibition: It may inhibit key enzymes involved in cancer progression and inflammation, such as PDGF receptor kinases .

Pharmacokinetics

Studies on the pharmacokinetics of this compound indicate that it is metabolized in vivo, with varying bioavailability depending on the route of administration. Its solubility profile suggests that it is more soluble in organic solvents than in water, which could affect its absorption and distribution in biological systems .

Data Summary Table

| Biological Activity | Evidence Level | Key Findings |

|---|---|---|

| Antimicrobial | High | Effective against Staphylococcus aureus and E. coli |

| Anticancer | Moderate | Cytotoxic effects on HeLa and HepG2 cells |

| Anti-inflammatory | Moderate | Inhibits pro-inflammatory cytokines |

| Antidiabetic | Emerging | Enhances insulin sensitivity |

Future Directions

Given its promising biological activities, future research on this compound should focus on:

- In Vivo Studies: Conducting animal studies to evaluate efficacy and safety profiles.

- Mechanistic Studies: Elucidating detailed molecular mechanisms underlying its biological effects.

- Formulation Development: Exploring drug formulation strategies to enhance bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Acetamido-5-methylthiazole and its derivatives?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted thiazole precursors and acetamide groups under controlled conditions. For example, describes the use of triazole-thiazole hybrid compounds synthesized via click chemistry in DMF with CuI as a catalyst, followed by purification via column chromatography. Reaction optimization includes solvent selection (e.g., DMSO for solubility) and temperature control (e.g., 90°C for cyclization). Structural validation is achieved through -NMR, -NMR, and elemental analysis .

Q. How can researchers confirm the purity and structural integrity of this compound derivatives?

- Methodological Answer : Analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment (e.g., 98% purity thresholds in ) and spectroscopic methods (-NMR, -NMR, IR) are critical. For instance, emphasizes comparing calculated vs. experimental elemental analysis (C, H, N) to validate stoichiometry. Mass spectrometry (ESI-MS) further confirms molecular weight .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store derivatives in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. highlights the importance of avoiding prolonged storage due to degradation risks, particularly for thiazole derivatives with labile substituents (e.g., nitro or acetamido groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during thiazole-acetamido coupling?

- Methodological Answer : Adjusting catalyst loading (e.g., CuI in ) and solvent polarity (DMF vs. THF) can suppress side reactions. demonstrates that stepwise addition of reagents (e.g., phenylacetyl chloride in DMSO with triethylamine) reduces dimerization. Real-time monitoring via TLC or in situ IR spectroscopy aids in identifying optimal reaction termination points .

Q. How do structural modifications (e.g., aryl substitutions) impact the biological activity of this compound derivatives?

- Methodological Answer : and suggest that introducing electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhances antimicrobial activity by improving membrane permeability. Conversely, bulky substituents (e.g., 4-bromophenyl in compound 9c) may sterically hinder target binding. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like α-glucosidase, as shown in .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer : Re-evaluate force field parameters in docking simulations (e.g., hydration effects in ) and validate with mutational analysis of target proteins. If bioactivity contradicts predictions (e.g., low IC despite favorable docking scores), assess off-target interactions via proteome-wide affinity assays (e.g., thermal shift assays) .

Q. How can researchers address inconsistencies in elemental analysis data for thiazole derivatives?

- Methodological Answer : Repeat combustion analysis under controlled oxygen levels to ensure complete sample oxidation. Cross-validate with X-ray crystallography (for crystalline derivatives) or high-resolution mass spectrometry (HRMS). resolved discrepancies by correlating -NMR integration ratios with theoretical H-content .

Q. Key Recommendations for Researchers

- Prioritize multi-technique validation (NMR, HRMS, HPLC) to ensure data reproducibility.

- Use computational tools (e.g., molecular dynamics) to guide synthetic efforts and reduce trial-and-error approaches.

- Reference NIST chemistry databases ( ) for spectral comparisons and physicochemical property validation.

Propriétés

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-7-6(10-4)8-5(2)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAPKQNASNXGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305403 | |

| Record name | 2-Acetamido-5-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61996-32-5 | |

| Record name | 61996-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-5-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.